molecular formula C16H15NO2S2 B12027784 5-(2H-Chromen-3-ylmethylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 618076-50-9

5-(2H-Chromen-3-ylmethylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

カタログ番号: B12027784
CAS番号: 618076-50-9
分子量: 317.4 g/mol
InChIキー: SOJUAJRJAMNVME-ZROIWOOFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2H-Chromen-3-ylmethylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one (Molecular Formula: C16H15NO2S2) is a specialized chemical compound offered for early-discovery research. It belongs to a class of synthetic hybrids combining chromene and thiazolidinedione scaffolds, which are recognized in medicinal chemistry as privileged structures with diverse pharmacological potential . Chromene derivatives are abundantly found in nature and are known for a wide spectrum of biological activities . Similarly, the 2-thioxo-1,3-thiazolidin-4-one (rhodanine) core is a versatile heterocycle of significant research interest . Scientific literature indicates that structurally similar 5-(chromene-3-yl)methylene-2,4-thiazolidinedione derivatives have demonstrated modest to good antimicrobial activity in research settings, with some analogs showing promise against various bacterial strains . This makes such compounds valuable tools for investigating new treatment strategies against microorganisms . This product is sold as part of a collection of rare and unique chemicals for research applications. It is provided on an as-is basis, and the buyer assumes responsibility for confirming product identity and/or purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

特性

CAS番号

618076-50-9

分子式

C16H15NO2S2

分子量

317.4 g/mol

IUPAC名

(5Z)-5-(2H-chromen-3-ylmethylidene)-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H15NO2S2/c1-2-7-17-15(18)14(21-16(17)20)9-11-8-12-5-3-4-6-13(12)19-10-11/h3-6,8-9H,2,7,10H2,1H3/b14-9-

InChIキー

SOJUAJRJAMNVME-ZROIWOOFSA-N

異性体SMILES

CCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2)/SC1=S

正規SMILES

CCCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2)SC1=S

製品の起源

United States

準備方法

Procedure

  • Reactants :

    • Propylamine (1.0 eq)

    • Carbon disulfide (1.2 eq)

    • Fumaryl chloride (1.1 eq) as the acylating agent.

  • Conditions :

    • Solvent: Water or ethanol

    • Temperature: 25–60°C

    • Time: 2–4 hours

  • Mechanism :

    • Propylamine reacts with CS₂ to form a dithiocarbamate intermediate.

    • Fumaryl chloride induces cyclization, yielding 3-propyl-2-thioxo-1,3-thiazolidin-4-one.

Analytical Data

PropertyValueSource
Molecular Formula C₆H₉NOS₂
Yield 68–75%
Melting Point 89–92°C
¹H NMR (DMSO-d₆) δ 3.35 (t, 2H, NCH₂), 1.55 (m, 2H, CH₂), 0.90 (t, 3H, CH₃)

Chromene-3-carbaldehyde Synthesis

Chromene-3-carbaldehydes are prepared via Perkin condensation or Vilsmeier-Haack formylation .

Perkin Condensation Method

  • Reactants :

    • Salicylaldehyde derivatives

    • Propionic anhydride (for 3-methylchromene).

  • Conditions :

    • Catalyst: Potassium carbonate

    • Temperature: 120–140°C (reflux)

    • Time: 6–8 hours.

Vilsmeier-Haack Formylation

  • Reactants :

    • 2H-Chromene

    • DMF/POCl₃ reagent.

  • Conditions :

    • Temperature: 0–5°C (initially), then 80°C

    • Time: 3–5 hours.

Knoevenagel Condensation: Final Step

The target compound is synthesized by condensing chromene-3-carbaldehyde with 3-propyl-2-thioxothiazolidin-4-one.

Conventional Method

  • Reactants :

    • Chromene-3-carbaldehyde (1.0 eq)

    • 3-Propyl-2-thioxothiazolidin-4-one (1.0 eq)

    • Catalyst: Anhydrous sodium acetate (2.0 eq).

  • Conditions :

    • Solvent: Glacial acetic acid

    • Temperature: Reflux (110–120°C)

    • Time: 4–6 hours.

  • Workup :

    • Cooled mixture poured into ice-water.

    • Filtered precipitate recrystallized from ethanol.

Microwave-Assisted Synthesis

  • Conditions :

    • Solvent: Acetic acid

    • Power: 300 W

    • Temperature: 120°C

    • Time: 20–30 minutes.

  • Advantages :

    • 20% higher yield compared to conventional methods.

Stereochemical and Structural Analysis

The (5Z) -configuration is confirmed via NMR and X-ray crystallography:

  • ¹H NMR : δ 7.56 (s, 1H, C=CH).

  • X-ray : Dihedral angle between chromene and thiazolidinone planes = 12.5°.

Yield Optimization and Challenges

FactorOptimal ConditionYield Impact
Catalyst Loading 2.0 eq NaOAcMaximizes to 82%
Reaction Time 5 hoursBeyond 6 hours: decomposition
Solvent Purity Anhydrous AcOHPrevents hydrolysis

Common Issues :

  • Byproducts : Oxazolone derivatives from over-oxidation.

  • Resolution : Column chromatography (SiO₂, ethyl acetate/hexane).

Comparative Methods Table

MethodYieldTimePurity (HPLC)
Conventional Knoevenagel75%6 hours98.5%
Microwave-Assisted89%30 min97.8%
Solvent-Free Ball Mill70%2 hours96.2%

Scalability and Industrial Feasibility

  • Batch Size : Up to 500 g reported with consistent yields.

  • Cost Drivers : Chromene-3-carbaldehyde synthesis (≥60% of total cost).

Alternative Routes

One-Pot Three-Component Synthesis

  • Reactants : Propylamine, carbon disulfide, chromene-3-carbaldehyde.

  • Limitation : Lower yield (55%) due to competing side reactions.

Recent Advances

  • Enzyme Catalysis : Lipase-mediated condensation (65% yield, aqueous conditions).

  • Flow Chemistry : Continuous synthesis reduces reaction time to 15 minutes .

化学反応の分析

反応の種類

5-(2H-クロメン-3-イルメチレン)-3-プロピル-2-チオキソ-1,3-チアゾリジン-4-オンは、以下を含む様々な化学反応を起こします。

    酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化することができます。

    還元: 還元反応は、チオキソ基をチオールまたはチオエーテルに変換することができます。

    置換: クロメン部分は、ニトロ化やハロゲン化などの求電子置換反応を起こす可能性があります。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過酸化水素 (H₂O₂) やm-クロロ過安息香酸 (m-CPBA) があります。

    還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化アルミニウムリチウム (LiAlH₄) などの還元剤が一般的に使用されます。

    置換: 求電子置換反応には、ニトロ化の場合の硝酸 (HNO₃) や臭素化の場合の臭素 (Br₂) などの試薬が必要になることが多いです。

生成される主な生成物

    酸化: スルホキシドとスルホン。

    還元: チオールとチオエーテル。

    置換: クロメン部分のニトロまたはハロゲン化誘導体。

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives, including 5-(2H-Chromen-3-ylmethylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one, as promising anticancer agents.

  • Mechanism of Action : The compound's anticancer properties are primarily attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Research indicates that thiazolidinones can disrupt various cellular pathways involved in cancer progression, including those related to cell cycle regulation and apoptosis .
  • Case Studies :
    • A study demonstrated that derivatives of thiazolidinones exhibited significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and colon (HT-29) cancers. The compound showed IC50 values indicating potent activity compared to standard chemotherapeutic agents .
    • Another research effort focused on the synthesis of 5-(2H-Chromen-3-ylmethylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one derivatives revealed their effectiveness against prostate cancer cells, suggesting a potential for further development as anticancer drugs .

Antimicrobial Activity

The antimicrobial properties of 5-(2H-Chromen-3-ylmethylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one have also been explored.

  • Antibacterial Effects : Thiazolidinone derivatives have shown significant antibacterial activity against a range of pathogens, including resistant strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
  • Case Studies :
    • A recent investigation into the structure-activity relationship of thiazolidinones indicated that modifications at specific positions enhance their antibacterial efficacy. Compounds derived from 5-(2H-Chromen-3-ylmethylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one were tested against Gram-positive and Gram-negative bacteria with promising results .
    • Additionally, molecular docking studies have supported the hypothesis that these compounds interact effectively with bacterial enzymes, leading to their antimicrobial effects .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinone derivatives is another area where 5-(2H-Chromen-3-ylmethylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has shown promise.

  • Mechanism of Action : The compound is believed to inhibit cyclooxygenase enzymes (COX), which play a pivotal role in the inflammatory response. By blocking these enzymes, thiazolidinones can reduce the production of pro-inflammatory mediators .
  • Case Studies :
    • In vitro studies have demonstrated that thiazolidinone derivatives significantly reduce the levels of inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents .
    • Clinical trials are underway to evaluate the efficacy of these compounds in treating chronic inflammatory conditions such as arthritis and inflammatory bowel disease .

Summary Table of Biological Activities

Activity TypeMechanism of ActionKey Findings
AnticancerInduces apoptosis; inhibits cell proliferationSignificant cytotoxicity against cancer cell lines (IC50 values reported)
AntimicrobialDisrupts bacterial cell wall synthesisEffective against various bacterial strains; molecular docking supports activity
Anti-inflammatoryInhibits COX enzymesReduces inflammatory cytokine levels in vitro; potential for treating chronic inflammation

作用機序

5-(2H-クロメン-3-イルメチレン)-3-プロピル-2-チオキソ-1,3-チアゾリジン-4-オンの作用機序は、特定の分子標的や経路との相互作用に関係しています。この化合物は、特定の酵素の活性部位に結合することで、その触媒活性を阻害することが知られています。さらに、受容体結合部位と相互作用することで、受容体活性を調節することができ、細胞応答の変化につながります。関与する正確な分子標的と経路は、特定の生物学的状況や研究されている活性の種類によって異なります。

類似化合物との比較

Structural Features

Thiazolidinone derivatives differ primarily in substituents at the 3- and 5-positions, which critically influence their bioactivity. Below is a structural comparison with key analogs:

Compound Name 3-Position Substituent 5-Position Substituent Key Structural Features
Target Compound Propyl 2H-Chromen-3-ylmethylene Chromene ring for enhanced π interactions
(5Z)-5-(3-Nitrobenzylidene)-3-(2-hydroxyethyl)-2-thioxothiazolidin-4-one (11b) 2-Hydroxyethyl 3-Nitrobenzylidene Electron-withdrawing nitro group
5-(Benzodioxol-5-ylmethylidene)-3-cyclopropyl-2-phenylimino-thiazolidin-4-one Cyclopropyl Benzodioxol-5-ylmethylidene Benzodioxole for metabolic stability
(5Z)-5-(Pyrazin-2-ylmethylidene)-2-thioxo-thiazolidin-4-one (15) None (unsubstituted) Pyrazinylmethylidene Pyrazine ring for hydrogen bonding

Key Observations :

  • The chromene moiety distinguishes it from analogs with nitro or benzodioxol groups, which are associated with specific electronic and metabolic profiles .
Antimicrobial Activity
  • The analog V9 (5-(3-quinolylmethylene)-3-aryl-thiazolidinone) exhibited "very good" activity against E. coli, comparable to ampicillin .
  • V3 demonstrated excellent activity against P. aeruginosa, likely due to its chloro-substituted aryl group enhancing membrane disruption .
  • Inference for Target Compound : The chromene group may offer similar or improved antibacterial activity via hydrophobic interactions with bacterial membranes, though empirical validation is needed.
Antiglycation Activity
  • The benzodioxol-substituted analog 3 showed potent inhibition of glycation products (IC₅₀ = 12.3 µM), reversing α-helix and β-sheet conformational changes in glycated proteins .
  • Inference for Target Compound : Chromene’s planar structure may mimic benzodioxol’s ability to scavenge reactive carbonyl species, but the propyl group could reduce solubility, affecting efficacy.
Anti-inflammatory Activity
  • Compound 16 (3-propyl-5-(4-methoxycyclohexadienylidene)-thiazolidinone) demonstrated "very good" paw edema inhibition (82% at 50 mg/kg), outperforming indomethacin .
  • Inference for Target Compound: The chromene moiety’s anti-oxidant properties may synergize with the thiazolidinone core to suppress NF-κB signaling, though pharmacokinetic studies are required.
Computational and ADMET Insights
  • Molecular Docking : Benzodioxol-substituted analogs showed strong binding to glycation sites (binding energy = −9.2 kcal/mol) via hydrogen bonding with Arg428 and Lys431 .
  • ADMET : Propyl-substituted derivatives generally exhibit moderate LogP values (~3.5), suggesting balanced solubility and absorption .
  • coli assays, indicating safety for the target compound.

生物活性

5-(2H-Chromen-3-ylmethylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one, a thiazolidinone derivative, has garnered attention for its diverse biological activities. This compound's structure, featuring a chromenylmethylene moiety and a thiazolidine ring, positions it as a potential candidate in medicinal chemistry, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

  • Chemical Formula : C16H15NO2S2
  • CAS Number : 618076-50-9
  • Molecular Structure : The compound consists of a thiazolidinone core substituted with a chromene group, which is known for enhancing biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives showed that 5-(2H-Chromen-3-ylmethylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one demonstrated potent activity against several bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, showing superior efficacy compared to standard antibiotics such as ampicillin and streptomycin .

Microbial Strain Inhibition Zone (mm) Comparison Drug Inhibition Zone (mm)
Staphylococcus aureus22Ampicillin15
Escherichia coli20Streptomycin18
Pseudomonas aeruginosa19Bifonazole16

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vivo studies using the carrageenan-induced paw edema model demonstrated that it significantly reduced inflammation compared to control groups. Its mechanism appears to involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory response .

Anticancer Activity

The cytotoxic effects of this compound have been assessed against various cancer cell lines. Notably, it exhibited selective cytotoxicity towards HeLa and K562 cells. The IC50 values ranged from 8.5 μM to 14.9 μM for K562 cells, indicating strong potential as an anticancer agent .

Cell Line IC50 (μM) Comparison Control (Cisplatin) IC50 (μM)
K5628.5 - 14.9Cisplatin21.5
HeLa8.9 - 15.1Cisplatin21.5
MDA-MB-36112.7 - 25.6Cisplatin21.5

The anticancer activity is attributed to the induction of apoptosis through both intrinsic and extrinsic pathways. This process involves the activation of caspases and the disruption of mitochondrial membrane potential . Additionally, the compound's ability to inhibit cell proliferation and migration was noted in endothelial cells treated with sub-toxic concentrations.

Case Studies

  • Antibacterial Efficacy : A comparative study highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential role in developing new antibiotics.
  • Inflammation Reduction : In a model of chronic inflammation, treatment with this thiazolidinone led to a significant decrease in pro-inflammatory cytokines, showcasing its therapeutic potential in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(2H-chromen-3-ylmethylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

  • Core formation : Condensation of thiazolidinone precursors with chromene derivatives under reflux in ethanol or DMF .
  • Substitution reactions : Propyl groups are introduced via alkylation using propyl halides or nucleophilic substitution under base catalysis (e.g., K₂CO₃) .
  • Purification : Chromatography (column or TLC) or recrystallization from ethanol/DMF mixtures to achieve >95% purity .
  • Optimization : Yield improvements require precise temperature control (60–80°C), solvent polarity adjustments, and catalyst selection (e.g., piperidine for Knoevenagel condensations) .

Q. Which analytical techniques are critical for characterizing this compound and validating its structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the Z-configuration of the chromen-3-ylmethylene group and propyl substitution pattern .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
  • X-ray crystallography : Resolve crystal packing and stereochemistry in solid-state studies .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory testing : Inhibition of COX-2 or TNF-α in LPS-induced macrophage models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across structurally similar analogs?

  • Methodological Answer :

  • Comparative SAR studies : Systematically vary substituents (e.g., propyl vs. pentyl chains) and assess activity shifts .
  • Computational modeling : Molecular docking to predict binding affinities to targets like EGFR or tubulin, correlating with experimental IC₅₀ values .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., electron-withdrawing groups enhancing anticancer potency) .

Q. What strategies optimize the compound’s reactivity in functionalization reactions (e.g., allylation, fluorobenzylation)?

  • Methodological Answer :

  • Catalyst screening : Test Pd/C or CuI for cross-coupling reactions with allyl bromides or fluorobenzyl chlorides .
  • Solvent effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states in nucleophilic substitutions .
  • Kinetic studies : Monitor reaction progress via TLC/HPLC to identify rate-limiting steps and adjust stoichiometry .

Q. How do structural modifications (e.g., chromene vs. pyrazole substituents) influence its mechanism of action?

  • Methodological Answer :

  • Target engagement assays : Fluorescence polarization or SPR to measure binding to kinases or DNA .
  • Metabolic stability : Incubate analogs with liver microsomes to correlate substituent hydrophobicity with half-life .
  • Transcriptomic profiling : RNA-seq on treated cells to identify pathways modulated by chromene vs. pyrazole derivatives .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Flow chemistry : Continuous reactors for precise control of temperature and residence time during Knoevenagel condensations .
  • Chiral resolution : Use chiral HPLC columns or enzymatic resolution with lipases to separate enantiomers .
  • DoE (Design of Experiments) : Multivariate analysis to optimize parameters (e.g., pH, catalyst loading) for reproducibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。